![molecular formula C17H11ClFN5O B2476970 3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893913-78-5](/img/structure/B2476970.png)
3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a novel heterocyclic molecule with a triazolo-pyrimidine scaffold.
- It features a chlorophenyl group and a fluorophenyl-methyl group.
- The molecular formula is C₁₇H₁₀ClFN₆.
Synthesis Analysis
- The compound can be synthesized in a single-step reaction using appropriate amines and isopropanol.
- The reaction yields good to high yields of the adducts.
Molecular Structure Analysis
- The compound has a pyrimidine core with additional fused rings.
- To confirm its chemical identity, X-ray crystallography was used.
Scientific Research Applications
Synthesis of Novel Derivatives
The chemical synthesis of triazolopyrimidine derivatives involves various reactions to produce compounds with potential biological activities. One study describes the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones, along with pyrimido[1,6-b][1,2,4]-triazine-3,14-dione, showcasing the versatility of triazolopyrimidine as a core structure for generating diverse chemical entities with potential biological applications (El-Agrody et al., 2001).
Antimicrobial and Anticancer Properties
Several studies have highlighted the antimicrobial and anticancer properties of triazolopyrimidine derivatives. For instance, a class of triazolopyrimidines was shown to possess unique mechanisms of tubulin inhibition, offering a new approach to anticancer therapy (Zhang et al., 2007). Additionally, the synthesis and evaluation of quinazolinone derivatives revealed their potential as anti-inflammatory and analgesic agents, further demonstrating the therapeutic potential of triazolopyrimidine-based compounds in addressing inflammation and pain (Farag et al., 2012).
Biological Activity and Mechanism of Action
The exploration of the biological activity and mechanisms of action of triazolopyrimidine derivatives is crucial for understanding their potential therapeutic applications. Research into the synthesis and antimicrobial effects of certain derivatives against various microbial strains has provided insights into their potential as antimicrobial agents, with some compounds showing significant activity (Farghaly & Hassaneen, 2013). Moreover, the study of their anticancer effects through tubulin polymerization promotion highlights their potential as antitumor agents, offering a promising avenue for cancer treatment (Zhang et al., 2007).
Safety And Hazards
- No specific safety hazards reported for this compound.
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKSYYOMMOKLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

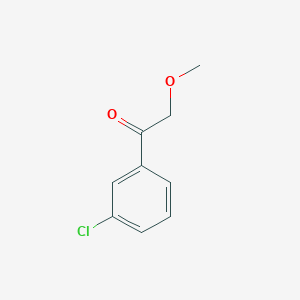
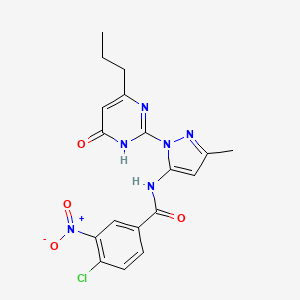
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)
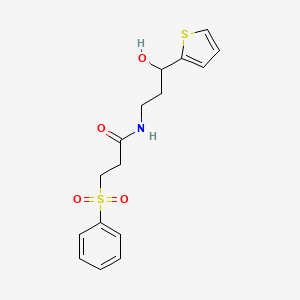
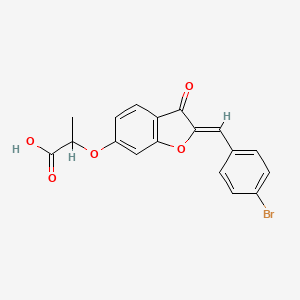
![7-Methoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2476898.png)
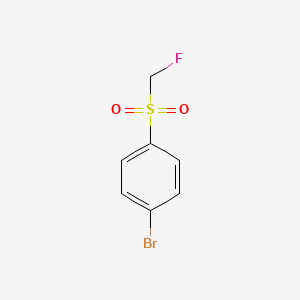
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
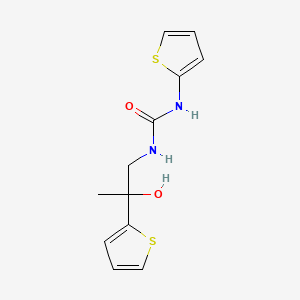
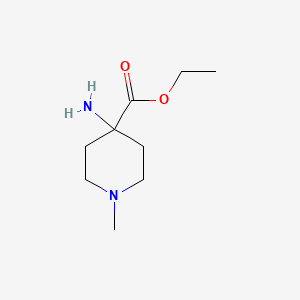
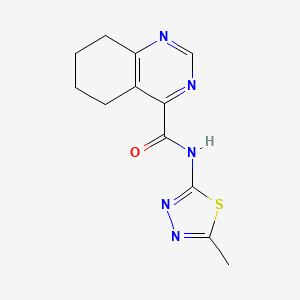
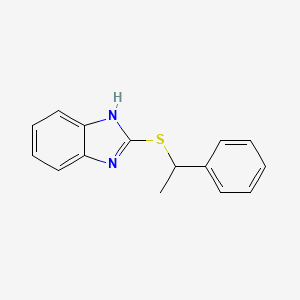
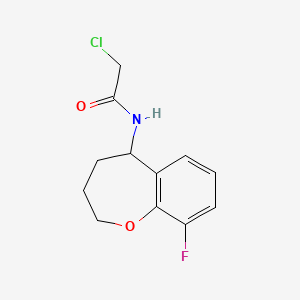
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)